N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its wide range of pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde under ultrasonic activation in isopropyl alcohol at 20°C . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like chlorine (Cl₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted aromatic compounds .
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating inflammatory diseases and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves the inhibition of key enzymes and signaling pathways. For example, it can inhibit the NF-κB inflammatory pathway, reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and nitric oxide (NO) . Additionally, it may interact with molecular targets such as ATF4 and NF-κB proteins, leading to neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds like ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates share a similar core structure.
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern on the aromatic ring, which enhances its biological activity and selectivity. The presence of the 3-chloro-4-methoxyphenyl group contributes to its unique pharmacological profile .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₀ClN₃O₃S
- Molecular Weight : 335.8 g/mol
- CAS Number : 945195-35-7
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrimidine moieties exhibit notable antimicrobial properties. Specifically, derivatives of thiazolo[3,2-a]pyrimidines have been shown to possess antibacterial and antifungal activities.
- Antibacterial Activity : Studies have demonstrated that similar compounds can effectively inhibit the growth of various bacterial strains. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, outperforming standard antibiotics like Rifampicin .
- Antifungal Activity : The presence of the methoxy group in the phenyl ring has been linked to enhanced antifungal activity against pathogens such as Candida albicans and Aspergillus niger .
Antitumor Activity
The thiazolo[3,2-a]pyrimidine scaffold has also shown promise in cancer research. Compounds in this class have been evaluated for their ability to inhibit tumor cell proliferation.
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to interfere with cellular signaling pathways and induce apoptosis in cancer cells. For example, certain derivatives have been found to inhibit tubulin polymerization, which is crucial for cancer cell division .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on its structure:
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing groups | Generally enhance antibacterial activity |
Methoxy group | Associated with increased antifungal activity |
Halogen substituents | Can improve anticancer properties |
Case Studies
- Antibacterial Study : A recent study synthesized several thiazolo[3,2-a]pyrimidine derivatives and tested their antibacterial efficacy against E. coli and S. aureus. The compound exhibited significant inhibition compared to controls, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Research : In vitro studies on human liver carcinoma cell lines (HepG2) revealed that derivatives of this compound showed potent anti-proliferative effects. The presence of specific functional groups was crucial for enhancing cytotoxicity against tumor cells .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-8-7-23-15-17-6-10(14(21)19(8)15)13(20)18-9-3-4-12(22-2)11(16)5-9/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGGDPCHCXFLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.